molecular formula C21H19NO3S B11471677 7-[4-(benzyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-[4-(benzyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11471677
M. Wt: 365.4 g/mol
InChI Key: YHKHRIXTVIRUDU-UHFFFAOYSA-N
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Description

7-[4-(benzyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core with a benzyloxy and methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(benzyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-b]pyridine core.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a benzylation reaction, where a benzyl halide reacts with a hydroxyl group in the presence of a base.

    Methoxylation: The methoxy group is introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate as the methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[4-(benzyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as sodium hypochlorite or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite in ethanol at room temperature.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl halides for benzylation, methyl iodide for methylation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

7-[4-(benzyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[4-(benzyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-3-methoxyphenylacetic acid: Shares the benzyloxy and methoxyphenyl groups but differs in the core structure.

    3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine: Contains a triazolopyridine core instead of a thienopyridine core.

Uniqueness

7-[4-(benzyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is unique due to its specific thienopyridine core structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H19NO3S

Molecular Weight

365.4 g/mol

IUPAC Name

7-(3-methoxy-4-phenylmethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C21H19NO3S/c1-24-19-11-15(16-12-20(23)22-17-9-10-26-21(16)17)7-8-18(19)25-13-14-5-3-2-4-6-14/h2-11,16H,12-13H2,1H3,(H,22,23)

InChI Key

YHKHRIXTVIRUDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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